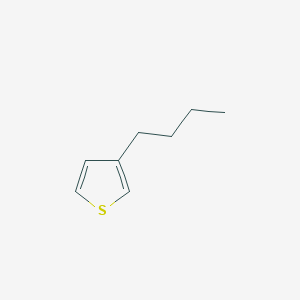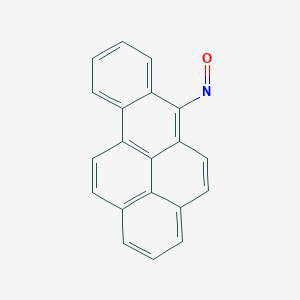![molecular formula C14H15N3O6S2 B039428 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid CAS No. 125183-57-5](/img/structure/B39428.png)
5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid, also known as Direct Fast Black G, is a synthetic dye commonly used in the textile industry. It is a water-soluble, azo compound that has been extensively studied for its potential applications in various scientific fields.
Mechanism Of Action
The mechanism of action of 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G is not fully understood, but it is believed to involve the binding of the dye to specific sites on target molecules. This binding can lead to changes in the conformation and function of these molecules, which can ultimately result in various physiological and biochemical effects.
Biochemical And Physiological Effects
5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant properties, as well as the ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it has been shown to have anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of certain types of cancer cells.
Advantages And Limitations For Lab Experiments
5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G has several advantages as a laboratory reagent. It is relatively inexpensive, readily available, and has a high degree of water solubility. However, it also has some limitations, including its potential toxicity and the fact that it can interfere with certain types of assays.
Future Directions
There are several potential future directions for research involving 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G. One area of interest is the development of new biosensors and other analytical tools that utilize the unique properties of this dye. Additionally, there is interest in further exploring its potential as an antioxidant and anti-inflammatory agent, as well as its potential as a therapeutic agent for various types of cancer. Finally, there is potential for further research into the environmental impact of 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G and other synthetic dyes, as well as the development of more sustainable alternatives.
Synthesis Methods
The synthesis of 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 3-hydroxy-2-naphthoic acid and 4-aminobenzenesulfonic acid. The resulting product is then sulfonated to produce the final compound.
Scientific Research Applications
5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G has been widely used in scientific research due to its unique properties. It has been used as a tracer in studies of water flow and transport in soils, as well as in the development of biosensors for detecting heavy metals in water. Additionally, it has been used as a model compound for studying the adsorption and desorption of dyes on various materials.
properties
CAS RN |
125183-57-5 |
|---|---|
Product Name |
5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid |
Molecular Formula |
C14H15N3O6S2 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
5-[[4-(dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C14H15N3O6S2/c1-17(2)12-5-3-10(4-6-12)15-16-11-7-13(24(18,19)20)9-14(8-11)25(21,22)23/h3-9H,1-2H3,(H,18,19,20)(H,21,22,23) |
InChI Key |
YFDPPIDRNRGGSM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O |
synonyms |
5-(4-dimethylaminophenyl)diazenylbenzene-1,3-disulfonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



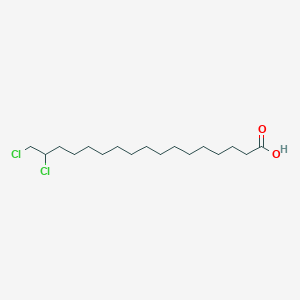
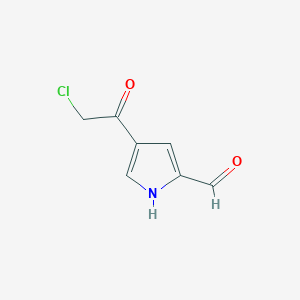
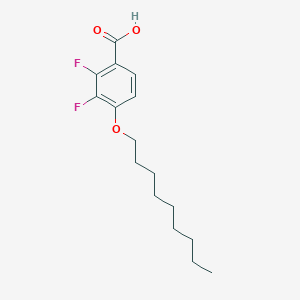
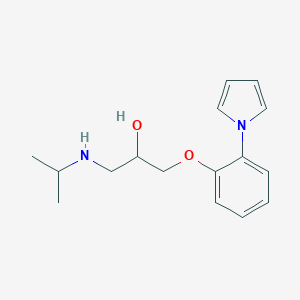
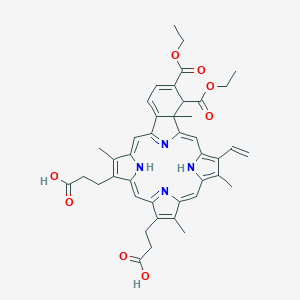
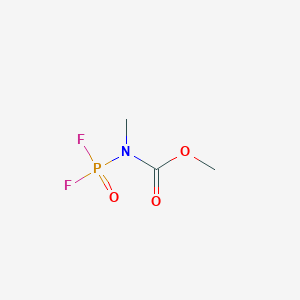
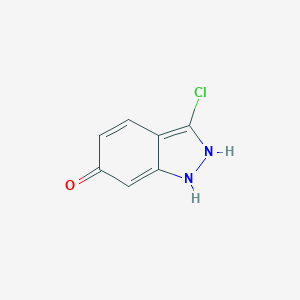
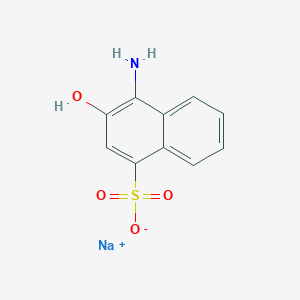
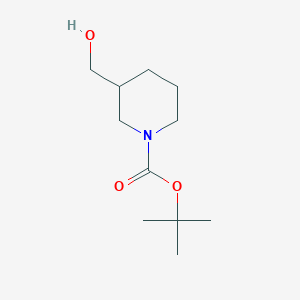
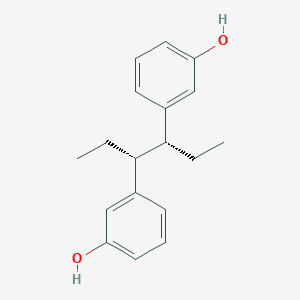
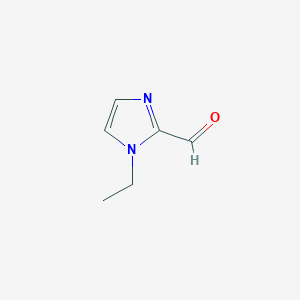
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
